2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a compound that belongs to the thiazole family. Thiazoles are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of 2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves several steps. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired compound along with other derivatives. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Chemical Reactions Analysis
2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The major products formed from these reactions are derivatives of thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been evaluated for its anticancer efficacy against breast cancer cell lines . Additionally, thiazole derivatives, including this compound, have shown potential as estrogen receptor ligands, neuropeptides, and adenosine receptor antagonists . They also exhibit antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . Furthermore, thiazoles are involved in the development of pain therapy drugs and act as fibrinogenic receptor antagonists with antithrombotic activity .
Mechanism of Action
The mechanism of action of 2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives, including this compound, can serve as estrogen receptor ligands, neuropeptides, and adenosine receptor antagonists . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . These interactions contribute to their wide range of medicinal and biological properties.
Comparison with Similar Compounds
Similar compounds to 2-amino-7-(4-hydroxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one include other thiazole derivatives such as pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine . These compounds share similar structural motifs and exhibit comparable medicinal and biological properties. this compound is unique due to its specific structure and the range of applications it has been evaluated for, particularly in anticancer research .
Properties
Molecular Formula |
C12H11N3O2S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-amino-7-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H11N3O2S/c13-12-15-11-10(18-12)8(5-9(17)14-11)6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H2,13,15)(H,14,17) |
InChI Key |
ZLXJKPOADWUKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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